

# Application Notes and Protocols for the MC4R Knockout Mouse Model

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## Compound of Interest

Compound Name: MC4

Cat. No.: B608876

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Melanocortin-4 Receptor (**MC4R**) is a G-protein coupled receptor predominantly expressed in the hypothalamus, a critical brain region for regulating energy homeostasis. It plays a pivotal role in processing signals of satiety and energy expenditure. Loss-of-function mutations in the **MC4R** gene are the most common cause of monogenic obesity in humans. The **MC4R** knockout (KO) mouse model has emerged as an invaluable tool for studying the in vivo functions of this receptor, the pathophysiology of obesity, and for the preclinical evaluation of novel therapeutic agents.

These application notes provide a comprehensive overview of the development and characterization of the **MC4R** KO mouse model. Detailed protocols for key experimental procedures are included to facilitate the implementation of this model in research settings.

## Phenotypic Characteristics of the MC4R Knockout Mouse

Disruption of the **M<sub>c</sub>4<sub>r</sub>** gene in mice leads to a distinct and robust phenotype characterized by:

- **Obesity:** **MC4R** KO mice develop mature-onset obesity, which is more pronounced when animals are fed a high-fat diet (HFD).<sup>[1][2]</sup>

- **Hyperphagia:** A key feature of these mice is an increased food intake. This is driven by a failure to respond to satiety signals.
- **Hyperinsulinemia and Hyperglycemia:** **MC4R** KO mice often exhibit elevated levels of insulin and glucose in the blood, indicative of insulin resistance.
- **Increased Body Fat Mass:** The obesity in these animals is primarily due to an increase in adipose tissue mass.
- **Accelerated Body Weight Gain:** **MC4R** KO mice show a greater rate of weight gain compared to their wild-type (WT) littermates, a difference that is exacerbated by a high-fat diet.<sup>[1]</sup>

## Data Presentation: Phenotypic Summary

The following tables summarize the quantitative data on the key phenotypic characteristics of **MC4R** KO mice compared to wild-type controls on both standard chow and high-fat diets.

Table 1: Body Weight (grams) of Male **MC4R** KO and Wild-Type (WT) Mice

Age (weeks)	Genotype	Chow Diet (Mean ± SD)	High-Fat Diet (60% kcal) (Mean ± SD)
8	WT	22.5 ± 1.5	25.0 ± 2.0
	MC4R KO	28.0 ± 2.0	35.0 ± 2.5
12	WT	25.0 ± 1.8	32.0 ± 2.5
	MC4R KO	35.0 ± 2.5	48.0 ± 3.0
16	WT	27.0 ± 2.0	38.0 ± 3.0
	MC4R KO	42.0 ± 3.0	55.0 ± 3.5

Table 2: Daily Food Intake (grams) of Male **MC4R** KO and Wild-Type (WT) Mice

Diet	Genotype	Food Intake (Mean $\pm$ SD)
Chow	WT	3.5 $\pm$ 0.3
MC4R KO	5.0 $\pm$ 0.4	
High-Fat	WT	2.8 $\pm$ 0.2
MC4R KO	4.5 $\pm$ 0.3	

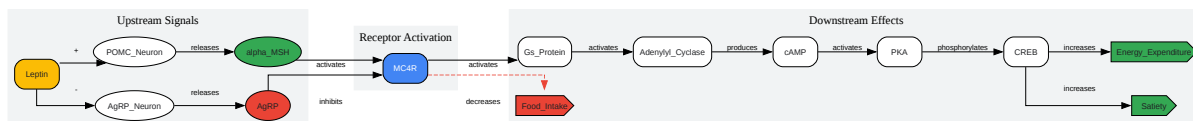
Table 3: Body Composition of 16-week-old Male **MC4R** KO and Wild-Type (WT) Mice on High-Fat Diet

Parameter	Genotype	Value (Mean $\pm$ SD)
Body Fat %	WT	25.0 $\pm$ 3.0
MC4R KO	45.0 $\pm$ 4.0	
Lean Mass (g)	WT	20.0 $\pm$ 1.5
MC4R KO	25.0 $\pm$ 2.0	

## Signaling Pathways and Experimental Workflows

### MC4R Signaling Pathway

The **MC4R** signaling pathway is a central regulator of energy balance. The binding of agonists, such as  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), to **MC4R** activates a Gs-protein, leading to the production of cyclic AMP (cAMP) and the activation of downstream signaling cascades that promote satiety and increase energy expenditure. Conversely, the antagonist agouti-related peptide (AgRP) blocks **MC4R** activity, promoting food intake.

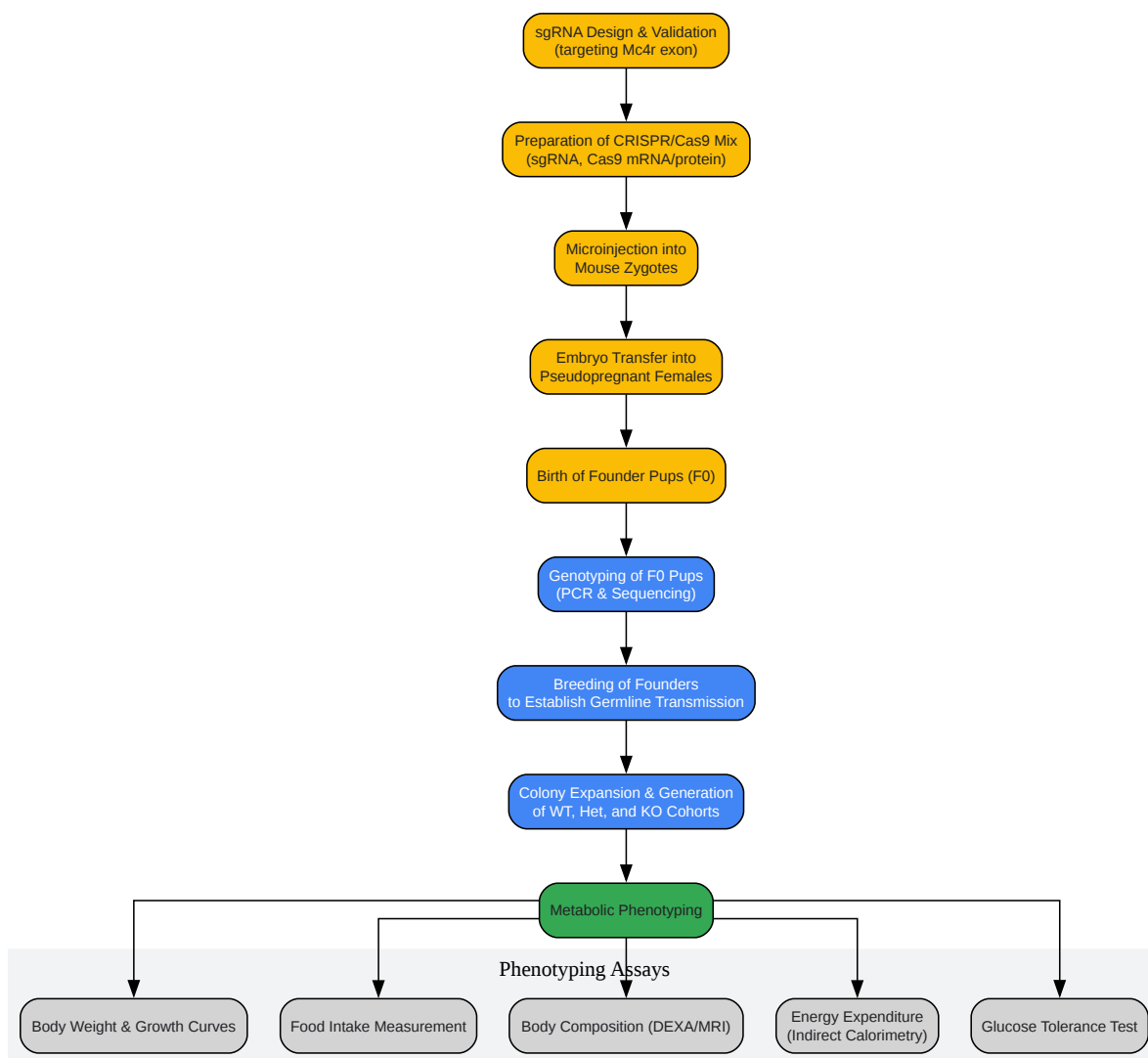


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Diagram of the **MC4R** signaling pathway.

## Experimental Workflow for MC4R Knockout Mouse Generation and Phenotyping

The generation and analysis of **MC4R** KO mice involves a multi-step process, from initial gene targeting to comprehensive metabolic phenotyping.



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## References

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